(2-Methoxy-4-methylphenyl)methanamine
Overview
Description
(2-Methoxy-4-methylphenyl)methanamine: is an organic compound with the molecular formula C9H13NO. It is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, with an amine group (-NH2) attached to the benzene ring's methylene carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 2-methoxy-4-methylphenol with formaldehyde and ammonia, followed by reduction using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C).
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-methoxy-4-methylbenzyl chloride with ammonia.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.
Scientific Research Applications
(2-Methoxy-4-methylphenyl)methanamine: has diverse applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain biologically active amines.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of drugs targeting central nervous system disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety information for “(2-Methoxy-4-methylphenyl)methanamine” indicates that it is classified under GHS05 and GHS07 . The signal word for this compound is "Danger" . Hazard statements include H314 and H335 , indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .
Relevant Papers The relevant paper I found discusses the molecular structures of similar compounds synthesized via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyphenethylamine have been found to inhibit monoamine oxidase , which plays a crucial role in the metabolism of monoamines in the nervous system.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of (2-Methoxy-4-methylphenyl)methanamine. For instance, the compound is stored at a temperature of 4°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
(2-Methoxy-4-methylphenyl)methanamine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition suggests that this compound may affect the metabolism of monoamines, which are critical for neurotransmission and other physiological processes. The compound’s interactions with monoamine oxidase indicate its potential influence on neurotransmitter levels and related signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of monoamine oxidase by this compound can lead to altered levels of neurotransmitters, impacting neuronal signaling and potentially affecting mood and behavior . Additionally, its effects on gene expression and cellular metabolism may contribute to changes in cell growth, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition results in increased levels of neurotransmitters, which can enhance or modulate synaptic transmission. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in neurotransmission and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of monoamine oxidase and prolonged alterations in neurotransmitter levels, potentially leading to adaptive changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may selectively inhibit monoamine oxidase without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by monoamine oxidase, resulting in the formation of metabolites that may further interact with other metabolic pathways . These interactions can affect metabolic flux and alter the levels of various metabolites, potentially influencing cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is likely transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to modulate cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the mitochondria, where monoamine oxidase is predominantly found . This localization is critical for its inhibitory effects on the enzyme and its subsequent impact on neurotransmitter metabolism. Additionally, this compound may be distributed to other organelles, such as the endoplasmic reticulum or the nucleus, where it can influence gene expression and other cellular functions.
Chemical Reactions Analysis
(2-Methoxy-4-methylphenyl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: Oxidation of the amine group can yield corresponding nitro compounds or amides.
Reduction: Reduction of the nitro group (if present) can produce the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Nitro derivatives, amides.
Reduction: Reduced amines.
Substitution: Halogenated benzene derivatives, alkylated products.
Comparison with Similar Compounds
4-Methoxyphenethylamine
2-Methoxy-4-methylphenol
2-Methoxy-4-methylbenzylamine
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Properties
IUPAC Name |
(2-methoxy-4-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXRUDOQCLDNBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290019 | |
Record name | 2-Methoxy-4-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851670-22-9 | |
Record name | 2-Methoxy-4-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851670-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxy-4-methylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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